N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine
Description
N-{[5-(4-Bromophenyl)furan-2-yl]methyl}propan-2-amine is a heteroaromatic amine derivative featuring a furan ring substituted with a 4-bromophenyl group at the 5-position and a propan-2-amine moiety attached via a methyl group at the 2-position. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the isopropylamine side chain contributes to basicity and solubility. This compound’s structural framework is analogous to pharmacologically active molecules targeting enzymes or receptors, such as acetylcholinesterase (AChE) or formyl peptide receptors (FPRs) .
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H16BrNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
YTLHGBZQSLMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. In this case, an aryl bromide (4-bromophenyl) reacts with a furan boronate ester, yielding the desired compound. The reaction is catalyzed by palladium complexes and typically occurs under mild conditions .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations.
Chemical Reactions Analysis
Reduction Reactions
The amine functional group and furan ring enable reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) has been employed to reduce imine intermediates or modify adjacent functionalities. For example:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Amine reduction | LiAlH₄ in anhydrous THF, 0°C to reflux | Selective reduction of imine bonds while preserving aromatic rings |
The bromine atom remains inert under these conditions, allowing selective transformations of other groups.
Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation. This reaction is critical for derivatization :
| Component | Role | Example |
|---|---|---|
| N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine | Electrophilic partner | Reacts with aryl boronic acids |
| Catalyst system | Tetrakis(triphenylphosphine)palladium(0) | 5 mol% loading |
| Base | Potassium phosphate | Ensures transmetalation |
| Solvent | Dioxane/water (4:1) | 80°C, 12–24 hours |
This method achieves yields >85% for biaryl products while retaining the furan and amine functionalities .
Nucleophilic Aromatic Substitution
The electron-deficient bromine on the phenyl ring participates in nucleophilic substitutions under basic conditions:
| Parameter | Details |
|---|---|
| Nucleophiles | Amines, alkoxides, thiols |
| Conditions | CuI catalysis, DMF, 100°C |
| Selectivity | Para-bromine substitution favored due to reduced steric hindrance |
For example, reaction with sodium methoxide replaces bromine with a methoxy group, altering electronic properties for downstream applications.
Amine Functionalization
The propan-2-amine group undergoes alkylation and acylation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Forms quaternary ammonium salts |
| Acylation | Acetyl chloride, pyridine | Produces amide derivatives |
These modifications tune solubility and biological activity while maintaining core structural integrity.
Comparative Reactivity Table
Key reaction pathways and their efficiencies:
This compound’s versatility stems from its modular design: the bromophenyl group enables coupling chemistry, the furan ring participates in cycloadditions, and the amine allows further derivatization. Its applications span pharmaceutical intermediates, ligand synthesis, and materials science .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
Recent studies have indicated that compounds related to N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exhibit significant anticancer properties. For instance, research on similar furan derivatives has shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages reaching up to 86% . The structural modifications involving the furan ring are believed to enhance the interaction with cancer-related targets. -
Agonistic Properties
The compound has been investigated for its potential as a synthetic agonist in various biological pathways. Medicinal chemistry campaigns have led to the discovery of synthetic agonists that leverage similar scaffolds, indicating that this compound could serve as a lead compound for developing new therapeutics targeting specific receptors . -
Neuropharmacology
The presence of a furan ring and a bromophenyl substituent suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Furan ring | Enhances binding affinity to target proteins |
| Bromophenyl group | Increases lipophilicity, improving bioavailability |
| Sulfanyl linkage | May facilitate interactions with biological targets |
Case Studies
-
Synthesis and Biological Evaluation
A study conducted by researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results showed that modifications in the side chains significantly influenced cytotoxicity, highlighting the importance of structural optimization . -
ADME Properties
Another investigation focused on the absorption, distribution, metabolism, and excretion (ADME) characteristics of similar compounds. It was found that compounds with enhanced solubility and permeability exhibited better pharmacokinetic profiles, suggesting that this compound could be further optimized for improved therapeutic efficacy .
Mechanism of Action
The precise mechanism by which N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4-bromophenyl group and a propan-2-amine moiety. The furan ring is known for its diverse biological activities, while the bromophenyl group may enhance its interaction with biological targets.
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT-29) carcinoma cells. The IC50 values reported range from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has been noted to affect the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival .
2. Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:
- Spectrum of Activity : Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several research studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in International Journal of Pharmaceutical Sciences and Research evaluated the compound against various cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings showed that it had a broad spectrum of activity, particularly against resistant strains, suggesting potential as an alternative treatment option .
Data Table
| Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 0.75 | Apoptosis via caspase activation |
| Anticancer | A549 | 1.5 | ERK1/2 pathway modulation |
| Antimicrobial | E. coli | 16 | Disruption of bacterial cell wall |
| Antimicrobial | S. aureus | 8 | Inhibition of protein synthesis |
Q & A
Q. Basic Structural Characterization
- ¹H/¹³C NMR : The furan proton signals appear at δ 6.2–7.4 ppm, while the bromophenyl group shows aromatic protons at δ 7.3–7.6 ppm. The propan-2-amine methyl groups resonate at δ 1.1–1.3 ppm .
- X-ray crystallography : Resolves dihedral angles between the furan and bromophenyl rings (e.g., 12.8°–86.1°), confirming steric and electronic interactions .
What strategies address low yields during the Mannich reaction step?
Advanced Synthesis Optimization
Low yields may arise from competing side reactions (e.g., amine oxidation). Mitigation strategies include:
- Temperature control (0–5°C) to suppress byproducts.
- Catalyst screening : Use of Lewis acids like ZnCl₂ improves regioselectivity .
- In situ monitoring via FT-IR to track amine intermediate formation .
What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced Bioactivity Assessment
- Antimicrobial testing : Broth microdilution assays (MIC values) against S. aureus and C. albicans .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .
How are contradictions in NMR and mass spectrometry data resolved?
Advanced Data Analysis
Discrepancies (e.g., unexpected molecular ion peaks) may indicate impurities or isotopic effects from bromine. Resolution involves:
- High-resolution MS (HRMS) : Confirms exact mass (e.g., [M+H]⁺ at m/z 348.0521).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, distinguishing regioisomers .
How does conformational flexibility impact its reactivity?
Advanced Structural Dynamics
Crystal structure analysis reveals:
- Intramolecular N–H⋯N hydrogen bonds stabilize the amine group.
- Dihedral angles (e.g., 86.1° between furan and methoxyphenyl groups) influence steric hindrance in nucleophilic reactions .
What methods quantify impurities in the final product?
Q. Advanced Purity Control
- HPLC-DAD : Detects impurities at 0.1% levels using a C18 column (acetonitrile/water gradient) .
- LC-MS/MS : Identifies byproducts (e.g., demethylated analogs) via fragmentation patterns .
How are computational models applied to predict its physicochemical properties?
Q. Advanced Computational Studies
- DFT calculations : Optimize geometry and predict dipole moments (e.g., 4.2 D) using Gaussian09.
- Molecular docking : Screens binding affinity to targets (e.g., fungal CYP51) via AutoDock Vina .
What conditions destabilize the compound during storage?
Q. Advanced Stability Profiling
- Thermogravimetric analysis (TGA) : Decomposition above 150°C.
- Light sensitivity : UV-Vis spectra show degradation under >300 nm light; store in amber vials at –20°C .
How do substituent modifications affect its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
